molecular formula C10H13FOS B14757891 (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14757891
M. Wt: 200.27 g/mol
InChI Key: JPFPJZOZEXRHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS and a molecular weight of 200.27 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, a methyl group, and a sulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-ethoxy-5-fluoro-2-methylphenol with a suitable methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethyl sulfoxide or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Scientific Research Applications

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

1-ethoxy-2-fluoro-5-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C10H13FOS/c1-4-12-9-5-7(2)10(13-3)6-8(9)11/h5-6H,4H2,1-3H3

InChI Key

JPFPJZOZEXRHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.